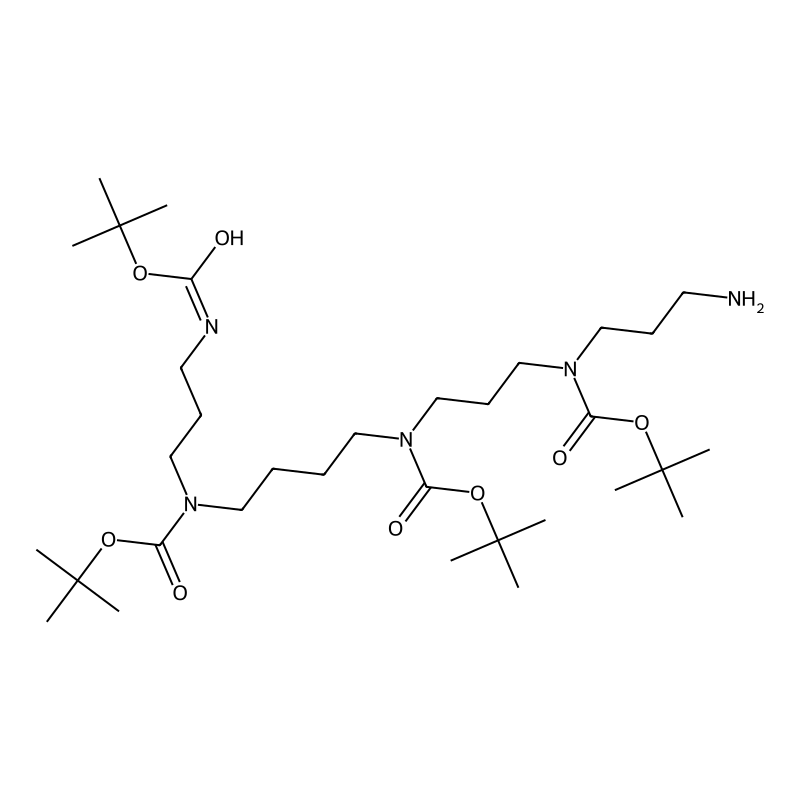tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Potential Applications in Scientific Research
While there is no scientific literature available publicly about the specific applications of tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate, research has explored using similar tetraamine scaffolds for various purposes, including:
- Drug Delivery Systems: Researchers have investigated using tetraamines as carriers for drug delivery due to their ability to bind to therapeutic agents.
- Polymers: Tetraamines can be incorporated into polymers to introduce new properties such as binding sites for specific molecules.
Importance of Scientific Literature Review
Here are some examples of scientific databases you can explore (note that some may require a subscription):
The compound tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate is a complex organic molecule characterized by its multiple functional groups, including amines and carbamates, which are commonly used in medicinal chemistry and organic synthesis. The structure of this compound features a tert-butoxycarbonyl protecting group, which is often employed to shield amine functionalities during
- Deprotection Reactions: The tert-butoxycarbonyl groups can be removed using acids such as trifluoroacetic acid, allowing the free amine to participate in further reactions.
- Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions, potentially forming new bonds with electrophiles.
- Formation of Ureas or Thioureas: The amino groups can react with isocyanates or isothiocyanates to form ureas or thioureas, respectively.
While specific biological activity data for this exact compound may be limited, similar compounds with amino and carbamate functionalities are often investigated for their potential as drug candidates. These types of molecules can exhibit various biological activities, including:
- Anticancer Properties: Some carbamate derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Activity: Compounds with amino groups are frequently evaluated for their ability to combat bacterial infections.
The synthesis of this compound typically involves several key steps:
- Formation of the Tert-Butoxycarbonyl Group: The initial step usually involves the protection of an amine using tert-butoxycarbonyl chloride in the presence of a base.
- Coupling Reactions: Subsequent coupling reactions between protected amino acids or amines can be performed using coupling agents such as carbodiimides.
- Final Assembly: The final structure is assembled through careful manipulation of the protected amines and carbamates to achieve the desired connectivity.
Interaction studies for compounds like this often focus on:
- Protein Binding: Assessing how well the compound binds to specific proteins, which can indicate its potential efficacy as a drug.
- Receptor Interaction: Evaluating how the compound interacts with biological receptors, which is crucial for understanding its pharmacological profile.
Several compounds share structural similarities with tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate. Here are some examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Simple structure; used as a protecting group | |
| Boc-Lysine | Contains lysine; important for peptide synthesis | |
| Tert-butyl ester derivatives | Commonly used for protecting carboxylic acids |
Uniqueness
The uniqueness of tert-Butyl (3-((3-aminopropyl)(tert-butoxycarbonyl)amino)propyl)(4-((tert-butoxycarbonyl)(3-((tert-butoxycarbonyl)amino)propyl)amino)butyl)carbamate lies in its intricate combination of multiple protecting groups and amino functionalities, making it particularly suitable for complex synthetic pathways in drug development and peptide synthesis.








